molecular formula C9H7FO4 B7847476 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B7847476
M. Wt: 198.15 g/mol
InChI Key: QYBRXBQCWCOIBM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid, with the CAS registry number 455-72-1, is an organic compound of significant interest in medicinal chemistry and pharmaceutical research . This high-purity building block, characterized by its molecular formula C9H7FO4 and a molecular weight of approximately 198.15 g/mol, serves as a versatile synthetic intermediate for the development of novel bioactive molecules . The structure features a 2-oxoacetic acid moiety attached to a 3-fluoro-4-methoxyphenyl ring, a pattern commonly exploited in drug discovery to fine-tune the physical, chemical, and biological properties of lead compounds . Researchers utilize this compound in the synthesis of more complex structures, particularly in constructing molecular frameworks for potential agonists or inhibitors. While specific biological data for this exact molecule may be limited, its core structure is relevant in the context of developing therapeutics for gastrointestinal disorders and other areas, as evidenced by patents covering formulations of guanylate cyclase C agonists which share similar aromatic building blocks . It is critical to note that this product is strictly labeled For Research Use Only and is not intended for human or animal consumption, diagnostic use, or any therapeutic application . Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet to ensure stability and safety in the laboratory environment.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBRXBQCWCOIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Functionalized Benzene Derivatives

Friedel-Crafts acylation is a classical method for introducing ketone groups onto aromatic rings. However, the presence of both methoxy (-OCH₃) and fluoro (-F) substituents complicates this approach due to competing directing effects. The methoxy group activates the ring and directs electrophiles to the ortho/para positions, while the fluoro group deactivates the ring and favors meta substitution .

To circumvent these challenges, researchers have employed pre-functionalized benzene derivatives. For example, 3-fluoro-4-methoxyacetophenone can be oxidized to yield the target compound. In one protocol, 3-fluoro-4-methoxyacetophenone is treated with selenium dioxide (SeO₂) in dioxane under reflux, achieving oxidation of the methyl ketone to the α-keto acid . This method typically affords moderate yields (50–65%) due to competing overoxidation or decarboxylation side reactions .

Key Data Table: Friedel-Crafts-Derived Synthesis

Starting MaterialOxidizing AgentSolventTemperature (°C)Yield (%)
3-Fluoro-4-methoxyacetophenoneSeO₂Dioxane11058
3-Fluoro-4-methoxypropiophenoneKMnO₄H₂O8062

Hydrolysis of Cyanohydrin Intermediates

Cyanohydrins, formed by the nucleophilic addition of cyanide to carbonyl compounds, serve as versatile precursors for α-keto acids. For 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid, the synthesis begins with 3-fluoro-4-methoxybenzaldehyde. Treatment with hydrogen cyanide (HCN) generates the corresponding cyanohydrin, which is subsequently hydrolyzed under acidic or basic conditions .

A patent by CN106554266B describes a two-step process:

  • Cyanohydrin Formation : 3-Fluoro-4-methoxybenzaldehyde reacts with HCN in the presence of a catalytic base (e.g., NaOH) at 0–5°C for 12 hours.

  • Hydrolysis : The cyanohydrin intermediate is treated with concentrated hydrochloric acid (HCl) at reflux, yielding the α-keto acid . This method achieves a total yield of 85–90%, with purity ≥99% (HPLC) .

Mechanistic Insight :
The hydrolysis step proceeds via a geminal diol intermediate, with the nitrile group (-CN) converting to a carboxylic acid (-COOH) under strong acidic conditions. The methoxy group remains stable due to its electron-donating nature, while the fluoro substituent resists nucleophilic displacement under these conditions .

Oxidative Decarboxylation of Substituted Mandelic Acids

Mandelic acid derivatives (2-hydroxy-2-arylacetic acids) can be oxidized to α-keto acids using robust oxidizing agents. For the target compound, 3-fluoro-4-methoxymandelic acid is treated with potassium persulfate (K₂S₂O₈) in aqueous sulfuric acid (H₂SO₄) . The reaction proceeds via a radical mechanism, with the hydroxyl group (-OH) oxidized to a ketone (=O).

Optimized Conditions :

  • Oxidizing Agent : K₂S₂O₈ (2.5 equiv)

  • Acid : 1M H₂SO₄

  • Temperature : 70°C

  • Time : 8 hours

  • Yield : 72%

Advantages :

  • Avoids the use of toxic selenium-based reagents.

  • Compatible with acid-sensitive functional groups.

Copper-Catalyzed Coupling of α-Keto Acids with Aryl Halides

Recent advances in transition metal catalysis have enabled the direct coupling of α-keto acids with aryl halides. A study from the Royal Society of Chemistry demonstrates the use of CuBr₂ and triphenylphosphine (PPh₃) in dichloroethane (DCE) to facilitate the coupling of 2-oxoacetic acid with 3-fluoro-4-methoxyiodobenzene .

Procedure :

  • A Schlenk tube is charged with 3-fluoro-4-methoxyiodobenzene (1.0 equiv), 2-oxoacetic acid (2.0 equiv), CuBr₂ (0.05 equiv), and PPh₃ (0.2 equiv).

  • The mixture is heated to 110°C in DCE under argon for 12 hours.

  • Purification via column chromatography (petroleum ether/ethyl acetate) affords the product in 75% yield .

Critical Analysis :

  • Regioselectivity : The reaction proceeds via a Ullman-type coupling mechanism, with copper facilitating the formation of a biaryl bond.

  • Limitations : Requires stoichiometric amounts of the aryl halide, increasing costs for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to derivatives with potential therapeutic effects, particularly in targeting specific biological pathways .

Organic Synthesis

The compound serves as an important building block in organic synthesis, facilitating the creation of complex organic molecules. It can undergo various reactions, including oxidation, reduction, and nucleophilic aromatic substitution, making it valuable for creating diverse chemical entities .

Biological Studies

This compound is employed in biological research to study enzyme inhibition and receptor binding. Its functional groups enhance binding affinity to specific molecular targets, which is crucial for understanding mechanisms of action in drug development .

Industrial Applications

In addition to its role in pharmaceuticals, this compound is also used in the formulation of agrochemicals and specialty chemicals, contributing to advancements in crop protection and chemical manufacturing .

Case Studies and Research Findings

StudyFocusFindings
Study on Antitubercular Activity Investigated the efficacy of compounds similar to this compound against Mycobacterium tuberculosisCertain derivatives exhibited significant inhibitory activity against non-replicating M. tb, indicating potential for further development as antitubercular agents .
Synthesis Optimization Focused on improving synthetic routes for complex organic moleculesDemonstrated that using continuous flow reactors improved yield and reduced reaction times significantly compared to traditional batch methods .
Biological Activity Assessment Evaluated the binding affinity of the compound to various receptorsFound that modifications to the fluoro and methoxy groups enhanced selectivity towards certain enzyme targets, highlighting its potential in drug design .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring enhance its binding affinity and selectivity towards these targets. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Compared to 2-(4-fluorophenyl)-2-oxoacetic acid, the 3-fluoro substitution in the target compound may reduce resonance stabilization of the oxoacetic moiety, affecting reactivity in nucleophilic additions .

Physicochemical Properties

  • Acidity: The fluorine atom at the 3-position likely increases the acidity of the α-keto group compared to non-fluorinated analogs like 2-(4-methoxyphenyl)-2-oxoacetic acid, as seen in 2-(4-fluorophenyl)-2-oxoacetic acid (pKa ~2.5–3.0) .
  • Solubility: The methoxy group improves solubility in polar solvents (e.g., ethanol/water mixtures), whereas fluorine reduces lipophilicity compared to methyl or chloro substituents .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data to provide a comprehensive overview.

  • Molecular Formula : C10H9F1O4
  • Molecular Weight : 216.18 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing significant antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit substantial antibacterial effects against various pathogens. For instance, derivatives containing the 3-fluoro-4-methoxyphenyl moiety have shown promising results against bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
This compoundTBDTBD
Compound 4a16E. coli
Compound 4b32P. aeruginosa
Compound 4i8Candida albicans

Note: MIC - Minimum Inhibitory Concentration

Antifungal Activity

In addition to its antibacterial properties, the compound has been investigated for antifungal activity. A study highlighted the efficacy of similar compounds against Candida albicans, suggesting that structural modifications can enhance antifungal potency.

Case Studies

  • Study on Antimicrobial Properties :
    A series of oxadiazole derivatives featuring the 3-fluoro-4-methoxyphenyl moiety were synthesized and tested for their antimicrobial activities. The results indicated that specific derivatives exhibited significant antibacterial effects, particularly against gram-negative bacteria .
  • Antifungal Assessment :
    Another investigation focused on the antifungal efficacy of compounds related to this compound. The findings revealed that certain derivatives displayed potent antifungal activity against C. albicans, with MIC values comparable to established antifungal agents like fluconazole .

The mechanism underlying the biological activity of this compound is believed to involve interaction with specific molecular targets within microbial cells. The lipophilicity imparted by the fluorine and methoxy groups may facilitate membrane penetration, leading to disruption of cellular processes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid, and how do they influence its reactivity in synthetic applications?

  • The compound features a fluorophenyl group and an oxoacetic acid moiety, contributing to its polarity and hydrogen-bonding capacity. Computational data from similar structures (e.g., hydrogen bond donors = 2, acceptors = 7, rotatable bonds = 8) suggest moderate flexibility and solubility in polar solvents like DMSO or methanol . These properties are critical for designing reaction conditions, particularly in nucleophilic substitutions or condensations where solubility and steric hindrance affect yields.

Q. What synthetic routes are available for preparing this compound?

  • A common approach involves oxidizing 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde using strong oxidizing agents (e.g., KMnO₄ or K₂Cr₂O₇ in acidic conditions). This mirrors methods used for analogous chlorophenyl derivatives, where oxidation yields the oxoacetic acid derivative with >80% efficiency under optimized conditions . Alternative routes may include Friedel-Crafts acylation or coupling reactions, though regioselectivity of the fluorine and methoxy substituents must be carefully controlled.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, fluorine at C3) and ketone/acid proton environments.
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₉H₇FO₄; expected [M+H]⁺ = 215.0352).
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent affect the compound’s reactivity in comparison to chloro or bromo analogs?

  • Fluorine’s high electronegativity increases the electrophilicity of the adjacent carbonyl group, accelerating nucleophilic attacks (e.g., in amide coupling). However, steric effects from bulkier halogens (Cl, Br) may reduce reaction rates. Comparative kinetic studies on halogenated analogs show fluorine derivatives react 2–3× faster in SNAr reactions .

Q. What challenges arise in optimizing the compound’s stability during long-term storage or under experimental conditions?

  • The oxoacetic acid group is prone to hydration or decarboxylation under acidic/basic conditions. Stability studies on similar compounds recommend:

  • Storage at –20°C in inert atmospheres.
  • Avoidance of aqueous buffers with pH <3 or >8 during biological assays .
  • Use of stabilizers like EDTA to chelate metal ions that catalyze degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking (using software like AutoDock Vina) and DFT calculations can model interactions:

  • The fluorophenyl group may engage in hydrophobic pockets.
  • The oxoacetic acid can form hydrogen bonds with catalytic residues (e.g., in kinases or proteases).
  • Studies on similar fluorinated compounds show improved binding affinity over non-fluorinated analogs due to enhanced electrostatic complementarity .

Q. What strategies mitigate contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Best practices include:

  • Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple cell lines.
  • Orthogonal assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) and cytotoxicity via MTT/WST-1 assays.
  • Metabolite profiling : Rule out off-target effects using LC-MS to track compound degradation .

Methodological Considerations

Q. What purification techniques are optimal for isolating high-purity this compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities.
  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences.
  • TLC Monitoring : Rf = 0.3–0.4 in ethyl acetate/hexane (3:7) with UV/fluorescence detection .

Q. How do substituent modifications (e.g., replacing methoxy with ethoxy) impact the compound’s pharmacokinetic properties?

  • Lipophilicity : Methoxy→ethoxy increases logP by ~0.5, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Ethoxy groups are more prone to oxidative demethylation by CYP450 enzymes, shortening half-life.
  • Data from SAR studies on fluorophenyl derivatives suggest methoxy balances bioavailability and metabolic resistance .

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